molecular formula C8H8ClNO2 B1428826 2-Chloro-6-methylamino-benzoic acid CAS No. 64460-50-0

2-Chloro-6-methylamino-benzoic acid

Cat. No. B1428826
CAS RN: 64460-50-0
M. Wt: 185.61 g/mol
InChI Key: GTDOXYQDGNOMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-6-methylamino-benzoic acid” is a chemical compound with the molecular formula C8H8ClNO21. It is not intended for human or veterinary use and is used for research purposes only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-Chloro-6-methylamino-benzoic acid”. However, a related compound, pinacol boronic esters, has been synthesized using a catalytic protodeboronation approach2. This method involves the use of a radical approach and a Matteson–CH2–homologation2.



Molecular Structure Analysis

The molecular structure of “2-Chloro-6-methylamino-benzoic acid” consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms1. The molecular weight of the compound is 185.61 g/mol1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-Chloro-6-methylamino-benzoic acid”. However, related compounds such as pinacol boronic esters have been involved in catalytic protodeboronation reactions2.



Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-6-methylamino-benzoic acid” is 185.61 g/mol1. Unfortunately, I couldn’t find more specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Crystal Structure and Molecular Interactions

The research on compounds similar to 2-Chloro-6-methylamino-benzoic acid, such as various benzoic acid derivatives, primarily focuses on their crystal structure and molecular interactions. For instance, the study of the folded structure of a cyclic hexamer of 4-(Methylamino)benzoic acid revealed insights into the compound's conformation and intermolecular CH/n contacts within the crystal, highlighting the structural dynamics that could influence the compound's reactivity and interaction with other molecules (Azumaya et al., 2003).

Polymorphism and Crystal Energy Landscapes

Another aspect of interest is the polymorphism and crystal energy landscapes of benzoic acid derivatives, which are crucial for understanding the material's physical properties and stability. Research contrasting the crystal energy landscapes of fenamic acid and its derivatives has provided valuable insights into how molecular modifications affect polymorphism and stability, which is essential for pharmaceutical applications (Uzoh et al., 2012).

Synthesis and Functionalization

The synthesis and functionalization of benzoic acid derivatives are also key areas of research. Studies demonstrate various synthetic routes and modifications to produce compounds with desired properties, such as the synthesis of 2-chloro-6-amino-benzoic acid, highlighting methodologies for introducing functional groups that can alter the compound's activity and application potential (Jian, 2007).

Application in Biological Systems

Additionally, benzoic acid derivatives have been explored for their biological activities, including antimicrobial and antiproliferative effects. Studies on the antiproliferative activity of new amine, amino acid, and dipeptide-coupled benzamides showcase the potential of these compounds in targeting sigma-1 receptors, suggesting applications in cancer therapy (Youssef et al., 2020).

Material Science and Chemical Sensors

In the field of materials science, benzoic acid derivatives have been used as dopants in the synthesis of polyaniline, affecting the conductivity and thermal properties of the polymer, indicating applications in electronics and sensor technology (Amarnath & Palaniappan, 2005).

Safety And Hazards

properties

IUPAC Name

2-chloro-6-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-10-6-4-2-3-5(9)7(6)8(11)12/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDOXYQDGNOMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278142
Record name Benzoic acid, 2-chloro-6-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylamino-benzoic acid

CAS RN

64460-50-0
Record name Benzoic acid, 2-chloro-6-(methylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64460-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-6-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium (3.35 g, 146 mmol) was slowly added to stirred MeOH (45 mL). Upon completion of gas evolution, 6-chloroanthranilic acid (5 g, 29 mmol) was added forming a suspension. This mixture was added to a separate flask containing a suspension of paraformaldehyde (1.22 g, 43.5 mmol) in MeOH (35 mL), and the resulting solution was stirred for 5 h at room temperature. Sodium borohydride (1.1 g, 29 mmol) was added and the mixture refluxed for 3 h. The cooled mixture was hydrolyzed with 1 M potassium hydroxide then neutralized to pH 3 using 2 M HCl. The precipitate was filtered to yield 2-chloro-6-methylamino benzoic acid (2.2 g, 41%).
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
45 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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